2-Amino-4,6-dimethoxybenzoic acid

Description

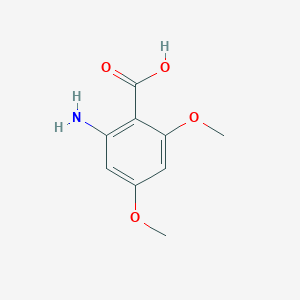

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBQKANLOSWJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470148 | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21577-57-1 | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its structural characteristics, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it touches upon its potential biological activities and applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 4,6-dimethoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₉H₁₁NO₄.[1][2] Its structure, featuring a benzoic acid core with an amino group and two methoxy groups, makes it a versatile building block in organic synthesis.[1][3] This guide aims to consolidate the available technical data on this compound, presenting it in a clear and accessible format for researchers and professionals in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 21577-57-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol and water. | [4] |

| XLogP3-AA | 1.3 | [5] |

Table 2: Spectroscopic Data (Predicted/Reference)

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts for similar compounds suggest signals for aromatic protons, methoxy protons, amino protons, and a carboxylic acid proton. |

| ¹³C NMR | Expected signals include those for aromatic carbons, methoxy carbons, and a carbonyl carbon from the carboxylic acid group. |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 197. Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45) groups.[6] |

| Infrared (IR) | Characteristic peaks are expected for N-H stretching of the amino group, C-H stretching of aromatic and methoxy groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether groups. |

Synthesis

Illustrative Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol is adapted from a known synthesis of 2-amino-4,5-dimethoxybenzoic acid.[7]

Materials:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrolysis: Dissolve KOH pellets in ice water. Add methyl 4,5-dimethoxy-2-nitrobenzoate to the solution. Heat the suspension to 70 °C. The reaction progress can be monitored by HPLC.

-

Neutralization: After completion of the reaction, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

-

Hydrogenation: The resulting suspension is hydrogenated at 50 °C and 3.5 bar pressure using a 10% Pd/C catalyst.

-

Isolation: Upon completion of the hydrogenation, the solution is filtered. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere.

-

Crystallization and Drying: The formed suspension is stirred at room temperature, then cooled to 5 °C. The product is collected by filtration, washed with ice water, and dried in a vacuum oven.

Synthesis Workflow Diagram

Caption: Illustrative workflow for the synthesis of a dimethoxy-substituted aminobenzoic acid.

Reactivity and Biological Activity

This compound possesses several functional groups that dictate its chemical reactivity. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid group can be converted to esters, amides, or acid chlorides. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the amino and methoxy groups influencing the position of substitution.

Research suggests that this compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.[1] Its structural features may allow it to interact with various biological targets, such as enzymes and receptors, potentially modulating pathways related to inflammation and pain.[1] However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature.

Hypothetical Mechanism of Action Diagram

Given the lack of specific signaling pathway information, the following diagram illustrates a hypothetical mechanism of action based on its potential as an enzyme inhibitor, a common mode of action for structurally similar compounds.

Caption: A hypothetical mechanism of action for this compound as an enzyme inhibitor.

Applications

The primary application of this compound is as a key intermediate in the pharmaceutical industry.[3] Its versatile structure allows for its incorporation into more complex molecules with potential therapeutic applications.[3] It is also used in chemical research as a starting material for the synthesis of novel organic compounds and in materials science for the development of new polymers and resins.[3]

Safety Information

This compound should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with significant potential in drug discovery and materials science. This technical guide has summarized its core chemical properties, provided an illustrative synthesis protocol, and discussed its potential biological activities. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full range of applications.

References

- 1. Buy this compound | 21577-57-1 | 95% [smolecule.com]

- 2. rsc.org [rsc.org]

- 3. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]

- 4. Page loading... [guidechem.com]

- 5. This compound | C9H11NO4 | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-dimethoxybenzoic acid. The information is compiled to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound, also known as 4,6-dimethoxyanthranilic acid, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an amino group at position 2, and two methoxy groups at positions 4 and 6.[3] This arrangement of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds and materials.[1][3]

The presence of the amino and carboxylic acid groups imparts amphoteric properties to the molecule, while the methoxy groups influence its solubility and electronic properties. The compound's molecular formula is C₉H₁₁NO₄, and its molecular weight is approximately 197.19 g/mol .[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 21577-57-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| Monoisotopic Mass | 197.06880783 Da | [2] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)O)N | [1][2] |

| InChI Key | HZBQKANLOSWJLU-UHFFFAOYSA-N | [1][2] |

| XlogP (Predicted) | 1.3 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not available. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are valuable for structural confirmation. The following tables provide an estimation of these chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet (broad) | -COOH |

| ~6.0-7.0 | Singlet | Aromatic H-3 |

| ~5.8-6.8 | Singlet | Aromatic H-5 |

| ~4.0-5.0 | Singlet (broad) | -NH₂ |

| ~3.8 | Singlet | -OCH₃ (at C4) |

| ~3.7 | Singlet | -OCH₃ (at C6) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168-172 | C=O (Carboxylic Acid) |

| ~160-165 | C4, C6 (Aromatic, attached to -OCH₃) |

| ~150-155 | C2 (Aromatic, attached to -NH₂) |

| ~100-110 | C1 (Aromatic, attached to -COOH) |

| ~90-100 | C3, C5 (Aromatic) |

| ~55-60 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2950, ~2850 | Medium | C-H stretch (methoxy) |

| ~1700-1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620-1580 | Medium | N-H bend and Aromatic C=C stretch |

| ~1250, ~1050 | Strong | C-O stretch (asymmetric and symmetric aryl ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - NH₃]⁺ or [M - OH]⁺ |

| 152 | [M - COOH]⁺ |

| 137 | [M - COOH - CH₃]⁺ |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a substituted benzene derivative, followed by reduction of the nitro group to an amino group, and subsequent functional group manipulations.[3] The following is a plausible experimental protocol based on general procedures for the synthesis of substituted anthranilic acids.

Experimental Protocol: Synthesis from 3,5-Dimethoxyaniline

This synthesis involves the protection of the amino group, introduction of the carboxylic acid precursor, and subsequent deprotection and conversion.

Workflow Diagram:

Caption: Synthetic pathway from 3,5-Dimethoxyaniline.

Detailed Methodology:

-

Protection of the Amino Group: 3,5-Dimethoxyaniline is reacted with acetic anhydride in the presence of a base like pyridine to form N-(3,5-dimethoxyphenyl)acetamide. This protects the amino group from reacting in the subsequent formylation step.

-

Formylation (Vilsmeier-Haack Reaction): The protected aniline is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This introduces a formyl group (-CHO) ortho to the amino group.

-

Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield 2-Amino-4,6-dimethoxybenzaldehyde.

-

Oxidation: The aldehyde group is oxidized to a carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous basic solution, followed by acidification to precipitate the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Crystallographic Data

Specific crystallographic data for this compound is not currently available in the Cambridge Structural Database (CSD). However, studies on other substituted benzoic acids suggest that they typically form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate. The crystal packing is further influenced by other intermolecular interactions involving the amino and methoxy groups.

Logical Relationship Diagram for Solid-State Structure:

Caption: Intermolecular interactions in the solid state.

Applications and Significance

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[3] Its structural motifs are found in various biologically active molecules. It serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[3] In materials science, its aromatic structure and functional groups make it a candidate for the synthesis of polymers and resins with specific thermal or electrical properties.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. For detailed information on toxicity, storage, and disposal, the manufacturer's Safety Data Sheet (SDS) should be consulted.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,6-dimethoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details a viable synthetic pathway, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as 4,6-dimethoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group and two methoxy groups on a benzoic acid scaffold, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other fine chemicals. This guide focuses on a practical and efficient synthetic route starting from the readily available precursor, 3,5-dimethoxyaniline.

Recommended Synthetic Pathway

The most direct and well-documented synthetic route for this compound from 3,5-dimethoxyaniline involves a two-step process:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 3,5-dimethoxyaniline to produce 2-amino-4,6-dimethoxybenzaldehyde.

-

Pinnick Oxidation: Subsequent oxidation of the aldehyde functionality to a carboxylic acid (-COOH) to yield the final product.

This pathway is advantageous due to the high reactivity of the electron-rich 3,5-dimethoxyaniline in the Vilsmeier-Haack reaction and the mild and selective nature of the Pinnick oxidation, which is tolerant of the amino group present on the aromatic ring.

Below is a visual representation of this synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxyaniline

This procedure outlines the synthesis of the intermediate, 2-amino-4,6-dimethoxybenzaldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

Materials:

-

3,5-Dimethoxyaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium carbonate solution

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, cool N,N-Dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature. This forms the Vilsmeier reagent.

-

To this mixture, add 3,5-dimethoxyaniline.

-

After the addition is complete, heat the reaction mixture on a water bath for several hours.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the mixture with a sodium carbonate solution.

-

The solid product, 2-amino-4,6-dimethoxybenzaldehyde, is then filtered, dried, and can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Step 2: Pinnick Oxidation of 2-Amino-4,6-dimethoxybenzaldehyde

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using the mild and selective Pinnick oxidation conditions.[1][2]

Materials:

-

2-Amino-4,6-dimethoxybenzaldehyde

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

2-Methyl-2-butene

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Sodium chlorite (NaClO₂) (80% technical grade)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4,6-dimethoxybenzaldehyde (1.0 equiv) in a mixture of t-BuOH and water.

-

To the stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by sodium dihydrogen phosphate (4.0 equiv).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium chlorite (1.5 equiv) in water to the reaction mixture over 10-15 minutes.

-

Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway. Note that yields for the Vilsmeier-Haack formylation of 3,5-dimethoxyaniline are not extensively reported in the literature and may require optimization. The Pinnick oxidation is generally high-yielding for a variety of aromatic aldehydes.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time |

| 1 | Vilsmeier-Haack Formylation | 3,5-Dimethoxyaniline | POCl₃, DMF | DMF | 0°C to reflux | Several hours |

| 2 | Pinnick Oxidation | 2-Amino-4,6-dimethoxybenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH / H₂O | 0°C to RT | ~14 hours |

Table 2: Expected Yields and Product Information

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | 2-Amino-4,6-dimethoxybenzaldehyde | C₉H₁₁NO₃ | 181.19 | Variable (requires optimization) |

| 2 | This compound | C₉H₁₁NO₄ | 197.19 | >90%[3] |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.

Caption: Logical flow of chemical transformations.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving Vilsmeier-Haack formylation of 3,5-dimethoxyaniline followed by Pinnick oxidation of the resulting aldehyde. This guide provides detailed protocols and expected outcomes to assist researchers in the successful synthesis of this important chemical intermediate. While the Pinnick oxidation step is well-established and high-yielding, the Vilsmeier-Haack formylation may require some optimization to achieve maximal yields. This synthetic route offers a practical approach for obtaining this compound for applications in drug discovery and development.

References

2-Amino-4,6-dimethoxybenzoic acid IUPAC name.

An In-depth Technical Guide to 2-Amino-4,6-dimethoxybenzoic acid

IUPAC Name: this compound

Introduction

This compound is an aromatic organic compound that belongs to the class of anthranilic acid derivatives. Its structure, featuring a benzoic acid core with amino and methoxy functional groups, makes it a valuable intermediate in organic synthesis. Specifically, it serves as a building block in the development of more complex molecules, particularly in the pharmaceutical and chemical research sectors. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and potential applications. It is important to note that while this compound is recognized as a synthetic intermediate, detailed experimental data in peer-reviewed literature is limited. Much of the specific quantitative data presented herein is based on high-quality computational predictions, with experimental data for closely related compounds provided for methodological context.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. These values are primarily computationally derived from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₁NO₄ | PubChem |

| Molecular Weight | 197.19 g/mol | PubChem |

| CAS Number | 21577-57-1 | PubChem |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)O)N | PubChem |

| InChI Key | HZBQKANLOSWJLU-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Note: The properties listed are computationally generated and may differ from experimental values.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms. Expected signals would include two singlets for the methoxy groups, two singlets for the aromatic protons, and a broad singlet for the amino group protons, along with a signal for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

-

IR (Infrared) Spectroscopy: To identify the functional groups. Characteristic peaks would be expected for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether groups.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis Protocols

A general synthetic route to this compound involves multiple steps, typically starting from a more readily available aromatic precursor. The common strategy includes nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to introduce the methoxy and carboxylic acid moieties.

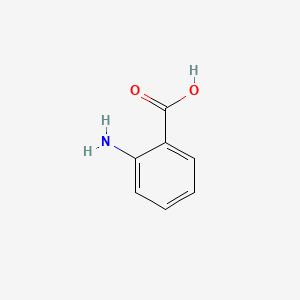

Caption: A generalized synthetic pathway for this compound.

Exemplary Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

Due to the lack of a detailed published protocol for the title compound, the following procedure for the synthesis of its isomer, 2-amino-4,5-dimethoxybenzoic acid, is provided as a representative example of the synthetic methodology. This protocol involves the hydrolysis of a methyl ester followed by the reduction of a nitro group.

Materials:

-

Methyl-4,5-dimethoxy-2-nitrobenzoate

-

Potassium hydroxide (KOH)

-

Glacial acetic acid

-

Palladium on carbon (10% Pd/C)

-

Ice water

-

Hydrogen gas

Procedure:

-

Hydrolysis: Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The reaction progress can be monitored by HPLC. Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

-

Hydrogenation (Reduction): The resulting red suspension is hydrogenated using 1 g of 10% Pd/C catalyst at 50 °C and a pressure of 3.5 bar until the reaction ceases.

-

Work-up and Isolation: After hydrogenation, the solution is filtered to remove the catalyst. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere. The formed suspension is stirred at room temperature for 30 minutes, then cooled to 5 °C and stirred for an additional 30 minutes.

-

Purification: The product is collected by filtration, washed with two portions of ice water (total 250 ml), and dried in a vacuum oven at 55 °C for 12 hours to yield the final product.

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its structural features are of interest in medicinal chemistry for the development of novel therapeutic agents. It has been suggested as a precursor for the synthesis of compounds with potential anti-inflammatory and analgesic properties. Furthermore, this class of compounds is explored for a range of biological activities, making it a versatile scaffold in drug discovery programs. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease.

A Technical Guide to 2-Amino-4,6-dimethoxybenzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4,6-dimethoxybenzoic acid (CAS No: 21577-57-1). It is intended to be a valuable resource for professionals in research, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This document collates available data on its characteristics, outlines synthetic approaches, and discusses its potential applications, with a focus on its role in drug discovery and development.

Core Physical and Chemical Properties

This compound is an aromatic organic compound.[1] Its structure features a benzoic acid backbone with an amino group and two methoxy groups as substituents, which impart its unique chemical characteristics and potential for biological activity.[1][2]

Quantitative physical and chemical data for this compound is limited in publicly available literature. The following tables summarize the available computed data for this compound, along with experimental data for a closely related isomer, 2-Amino-4,5-dimethoxybenzoic acid, to provide context and estimated values.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4,6-Dimethoxyanthranilic Acid | [3] |

| CAS Number | 21577-57-1 | [1] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1][3] |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C(=O)O)N | [3] |

| InChI Key | HZBQKANLOSWJLU-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 1.3 | [3] |

| Topological Polar Surface Area | 81.8 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

Table 2: Comparative Experimental Properties of an Isomer (2-Amino-4,5-dimethoxybenzoic acid)

| Property | Value | Source |

| CAS Number | 5653-40-7 | [4][5] |

| Appearance | White to gray to brown crystalline powder | [4][5] |

| Melting Point | 169-173 °C (decomposes) | [4][5][6] |

| Boiling Point (Estimated) | 334.28 °C | [5] |

| pKa (Predicted) | 2.35 ± 0.10 | [5] |

Solubility Profile

Table 3: General Solubility Trend of Benzoic Acid Derivatives

| Solvent | Relative Solubility |

| Methanol / Ethanol | High |

| Ethyl Acetate | Moderate |

| Acetonitrile | Moderate |

| Dichloromethane | Low |

| Toluene | Low |

| Water | Very Low |

| Source: Smolecule[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, typically involving the modification of a substituted benzene ring. While specific, detailed protocols for this exact isomer are scarce, general methods have been described.

One common strategy involves the regioselective nitration of a suitable dimethoxybenzoic acid precursor, followed by the reduction of the introduced nitro group to form the desired amine.[1] Another reported method involves the reaction of phenylacetyl chloride with 2-amino-4,6-dimethoxyphenol.[1]

Below is a detailed experimental protocol for the synthesis of the closely related isomer, 2-Amino-4,5-dimethoxybenzoic acid. This procedure serves as a representative example of the chemical transformations required for this class of compounds.

Example Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitrobenzoate

This two-step process involves the hydrolysis of the methyl ester followed by the reduction of the nitro group.

Step 1: Hydrolysis of Methyl-4,5-dimethoxy-2-nitrobenzoate

-

Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water to prepare a clarified solution.[7]

-

Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting suspension will be green.[7]

-

Heat the suspension to 70 °C. The color of the solution will change to dark red as the reaction proceeds.[7]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[7]

-

Upon completion, cool the solution to room temperature.[7]

-

Adjust the pH of the solution to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.[7]

Step 2: Hydrogenation of 4,5-Dimethoxy-2-nitrobenzoic Acid

-

To the red suspension from Step 1, add 1 g of 10% Palladium on Carbon (Pd/C) catalyst.[7]

-

Hydrogenate the mixture at 50 °C under a pressure of 3.5 bar until the reaction ceases.[7]

-

After hydrogenation is complete, filter the solution to remove the catalyst.[7]

-

Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.[7]

-

Stir the light green suspension at room temperature for 30 minutes.[7]

-

Cool the suspension to 5 °C and continue stirring for an additional 30 minutes.[7]

-

Collect the product by filtration.[7]

-

Wash the collected solid with two portions of 125 ml of ice water (total 250 ml).[7]

-

Dry the final product in a vacuum oven at 55 °C for 12 hours to yield light gray crystals of 2-Amino-4,5-dimethoxybenzoic acid.[7]

Spectroscopic and Safety Information

Spectroscopic Data

As of this writing, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers should perform their own analytical characterization upon synthesis or acquisition. Data for related compounds, such as 2-Amino-4-methoxybenzoic acid and the 4,5-dimethoxy isomer, are available and can provide an indication of expected spectral features.[8][9][10]

Safety and Handling

Based on GHS classifications, this compound is considered hazardous. Appropriate safety precautions must be taken during handling.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

Applications and Biological Activity

This compound is primarily utilized as a chemical intermediate and building block in research and development.[1][2] Its structural motifs are of interest in medicinal chemistry for the synthesis of novel bioactive compounds.[2]

Role in Drug Discovery

The presence of amino, carboxylic acid, and methoxy functional groups makes this compound a versatile scaffold for generating diverse molecular libraries. It is a valuable starting material for synthesizing more complex molecules with potential therapeutic applications.[2] Research indicates that this compound has been investigated for potential anti-inflammatory and analgesic properties.[1] Studies suggest it may interact with various biological targets, such as enzymes and receptors, to modulate pathways involved in inflammation and pain.[1]

Visualized Workflows and Pathways

To better illustrate the context and utility of this compound, the following diagrams, generated using Graphviz, depict key logical and experimental workflows.

Caption: A generalized synthetic route to this compound.

Caption: Application of this compound in drug development.

References

- 1. Buy this compound | 21577-57-1 | 95% [smolecule.com]

- 2. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]

- 3. This compound | C9H11NO4 | CID 11658456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dimethoxybenzoic acid CAS#: 5653-40-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR [m.chemicalbook.com]

Navigating the Solubility Landscape of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzoic acid, a substituted anthranilic acid derivative, presents a molecule of interest in medicinal chemistry and pharmaceutical development. Its structural features, including an aromatic ring, an amino group, a carboxylic acid moiety, and two methoxy groups, suggest its potential as a scaffold in the design of novel therapeutic agents. A fundamental physicochemical property governing the developability of any active pharmaceutical ingredient (API) is its solubility. Solubility data is paramount for critical processes such as reaction kinetics, purification, formulation design, and ultimately, bioavailability.

This technical guide addresses the current landscape of solubility data for this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol based on the industry-standard isothermal shake-flask method and offers a qualitative discussion on its expected solubility behavior based on the principles of "like dissolves like." Furthermore, this guide presents a visual workflow to aid researchers in the practical application of these methods.

Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative assessment of the solubility of this compound can be inferred from its structural components. The presence of the polar amino (-NH2) and carboxylic acid (-COOH) groups suggests the potential for hydrogen bonding, which would typically confer some degree of solubility in polar protic solvents such as water, methanol, and ethanol. Conversely, the aromatic ring and the two methoxy (-OCH3) groups introduce a degree of lipophilicity, which may enhance solubility in organic solvents of intermediate polarity.

Based on general solubility trends for benzoic acid derivatives, a likely solubility profile would follow the order: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1] However, this remains a generalized prediction, and empirical determination is essential for accurate characterization.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Chemical Class | Temperature (°C/K) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Water | Protic | 25 / 298.15 | e.g., HPLC-UV | ||

| e.g., Methanol | Alcohol | 25 / 298.15 | e.g., HPLC-UV | ||

| e.g., Ethanol | Alcohol | 25 / 298.15 | e.g., HPLC-UV | ||

| e.g., Acetone | Ketone | 25 / 298.15 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | Ester | 25 / 298.15 | e.g., HPLC-UV | ||

| e.g., Dichloromethane | Halogenated | 25 / 298.15 | e.g., HPLC-UV |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for the determination of equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvent(s) of appropriate purity (e.g., HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

Equipment:

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

-

Vortex mixer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to construct a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles. This step should be performed quickly to minimize any temperature-induced precipitation.

-

-

Quantification:

-

Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. For HPLC analysis of organic acids, a C18 column is often suitable, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance.[3][4][5]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in existing literature, this guide provides the necessary framework for its experimental determination. By following the detailed isothermal shake-flask protocol and utilizing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the study and application of this compound in pharmaceutical research and development, enabling informed decisions on formulation, purification, and further chemical synthesis. The principles and methodologies outlined herein are fundamental to the broader field of physical pharmacy and are applicable to the characterization of a wide range of organic molecules.

References

Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethoxybenzoic acid (C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.0 - 6.2 | Doublet | 1H | Aromatic H (H-5) |

| ~5.8 - 6.0 | Doublet | 1H | Aromatic H (H-3) |

| ~4.5 - 5.5 | Singlet (broad) | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ (C4) |

| ~3.7 | Singlet | 3H | -OCH₃ (C6) |

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~160 - 165 | C4, C6 |

| ~150 | C2 |

| ~100 | C1 |

| ~90 - 95 | C3, C5 |

| ~55 | -OCH₃ |

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3400 - 3200 | N-H stretch (Amino group) |

| ~3300 - 2500 | O-H stretch (Carboxylic acid) |

| ~1700 - 1680 | C=O stretch (Carboxylic acid) |

| ~1620 - 1580 | N-H bend (Amino group), C=C stretch (Aromatic) |

| ~1300 - 1000 | C-O stretch (Ethers) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 180 | Moderate | [M - NH₃]⁺ |

| 152 | Moderate | [M - COOH]⁺ |

| 137 | Moderate | [M - COOH - CH₃]⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition :

-

¹H NMR : A one-dimensional proton spectrum is acquired.

-

¹³C NMR : A one-dimensional carbon spectrum is acquired with proton decoupling.

-

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation : A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty ATR crystal is collected, followed by the spectrum of the sample over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) is commonly used to generate ions.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxybenzoic acid is a substituted anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and material science. Its structural features, including an aromatic ring functionalized with amino, carboxylic acid, and methoxy groups, make it an attractive scaffold for the synthesis of novel bioactive compounds and functional materials. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role in drug discovery as a potential anti-inflammatory and analgesic agent through the inhibition of cyclooxygenase (COX) enzymes. While specific quantitative biological data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis and for the evaluation of its potential anti-inflammatory activity, based on established methods for analogous compounds. Furthermore, this document presents key signaling pathways and experimental workflows in a clear, visual format to facilitate further research and development.

Introduction

This compound, a member of the anthranilic acid family, presents a unique combination of functional groups that are pivotal for its chemical reactivity and potential biological activity.[1] Anthranilic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The presence of two methoxy groups on the benzene ring of this compound can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest for the development of new therapeutic agents.[1][2] Beyond its pharmaceutical potential, its structural attributes also suggest utility in the design of novel polymers and other advanced materials.[1][3]

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The primary research application of this compound lies in its use as a scaffold for the synthesis of novel pharmaceutical compounds.[2] Its potential as an anti-inflammatory and analgesic agent is of particular interest.[1]

-

Anti-inflammatory and Analgesic Agents: As a derivative of anthranilic acid, this compound is a candidate for the development of new anti-inflammatory and analgesic drugs. The proposed mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[3]

-

Enzyme Inhibition Studies: The compound can be utilized in biochemical assays to investigate its inhibitory effects on various enzymes, not limited to COX. Its structure can serve as a starting point for structure-activity relationship (SAR) studies to design more potent and selective enzyme inhibitors.

-

Chemical Probe for Biological Systems: Due to its potential to interact with biological targets, it can be used as a chemical probe to explore and understand biological pathways.[3]

Material Science

The functional groups present in this compound make it a candidate for applications in material science.[1][3]

-

Polymer Synthesis: The amino and carboxylic acid groups can serve as reactive sites for polymerization reactions, potentially leading to the creation of new polymers with tailored properties such as enhanced thermal stability or specific conductivity.[3]

-

Functional Coatings and Resins: Its incorporation into coatings or resins could impart desired functionalities due to its aromatic structure and reactive groups.

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic route can be proposed based on standard organic chemistry transformations for similar compounds.[1] A common approach involves the nitration of a substituted aromatic precursor, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.

Protocol: A Representative Two-Step Synthesis

Step 1: Nitration of 3,5-dimethoxybenzoic acid

-

To a stirred solution of 3,5-dimethoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C in an ice bath, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated 2-nitro-4,6-dimethoxybenzoic acid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 2-nitro-4,6-dimethoxybenzoic acid

-

Dissolve the 2-nitro-4,6-dimethoxybenzoic acid in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2·2H2O, heat the reaction mixture at reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the product, this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the potential anti-inflammatory activity of this compound, a COX inhibition assay can be performed. This protocol is a general guideline for determining the IC50 values for COX-1 and COX-2.[4][5]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)

-

96-well plates

-

Plate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and arachidonic acid in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add different concentrations of the test compound or control inhibitors to the wells. Include a control well with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantification of Prostaglandins: Measure the concentration of the product (PGE2 for COX-2 or TXB2 as a stable metabolite of TXA2 for COX-1) using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |

| Mefenamic Acid | 11.2 | 2.1 | 5.33 | [3] |

| Anthranilic Acid Derivative JS-3 | 48.9 | 8.8 | 5.56 | [3] |

| Anthranilic Acid Derivative JS-4 | 59.0 | 4.3 | 13.70 | [3][6] |

Note: The data presented in this table is for comparative purposes only and does not represent the activity of this compound.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Pathway and its Inhibition

The following diagram illustrates the general mechanism of action for NSAIDs, which is the likely pathway for the potential anti-inflammatory effects of this compound.

Caption: The COX pathway and its inhibition by NSAIDs.

Experimental Workflow: Drug Discovery and Development Pipeline

This diagram outlines a typical workflow for evaluating a compound like this compound for its therapeutic potential.

Caption: A generalized workflow for drug discovery.

Conclusion

This compound holds considerable promise as a foundational molecule for further research in both medicinal chemistry and material science. While its biological activities are not yet extensively characterized, its structural similarity to known bioactive compounds, particularly anti-inflammatory agents, warrants a thorough investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile compound. Further studies are essential to establish its specific biological profile, elucidate its mechanisms of action, and explore its applications in various scientific and industrial domains.

References

- 1. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]

- 2. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 3. ijper.org [ijper.org]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Amino-4,6-dimethoxybenzoic Acid: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxybenzoic acid, a polysubstituted anthranilic acid derivative, holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring amino and methoxy moieties on a benzoic acid scaffold, positions it as a valuable intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and potential biological activities of this compound. Particular emphasis is placed on its role as a putative cyclooxygenase (COX) inhibitor, with detailed experimental protocols for its synthesis and for assessing its biological activity.

Introduction and Historical Context

This compound, also known by its synonym 4,6-dimethoxyanthranilic acid, belongs to the class of anthranilic acid derivatives. These compounds have been a cornerstone in the development of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). While the precise first synthesis of this compound is not prominently documented in readily available literature, the exploration of substituted anthranilic acids for therapeutic purposes has a rich history. The fundamental anthranilic acid scaffold is a known pharmacophore, and its derivatives have been extensively investigated for their analgesic, anti-inflammatory, and antipyretic properties.

The synthesis of related methoxylated anthranilic acid derivatives was reported in the latter half of the 20th century for various research purposes, indicating that the chemical class was of interest to synthetic chemists. For instance, a 1977 publication by Kende, A. S., et al. detailed a multi-step synthesis for 6-methoxyanthranilic acid, a positional isomer of the title compound, highlighting the chemical strategies employed for preparing such molecules during that era. The use of 4,6-dimethoxyanthranilic acid as a precursor in a patent for the synthesis of 2-amino-4,6-dimethoxybenzamide further suggests its availability and utility as a chemical intermediate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4,6-Dimethoxyanthranilic acid |

| CAS Number | 21577-57-1 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Solid |

| Melting Point | 132-138°C |

| Solubility | Soluble in methanol. |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific isomer is not widely published. Researchers would need to acquire this data experimentally upon synthesis.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: nitration of the starting material followed by reduction of the nitro group to an amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitro-4,6-dimethoxybenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethoxybenzoic acid (1 equivalent).

-

Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is completely dissolved.

-

Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid) dropwise via the dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitro-4,6-dimethoxybenzoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing the 2-nitro-4,6-dimethoxybenzoic acid (1 equivalent) from the previous step, add a suitable solvent such as ethanol or methanol.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Hydrogenation: The flask is then fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent to afford the final product.

Alternative Reduction Method: The nitro group can also be reduced using a metal in acidic media, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

Biological Activity and Mechanism of Action

Anthranilic acid and its derivatives are well-documented as inhibitors of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[2] This inhibition is the primary mechanism of action for many NSAIDs.

The Prostaglandin Synthesis Pathway and COX Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3] By inhibiting COX enzymes, this compound is expected to block the production of these pro-inflammatory mediators.

Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocol for COX Inhibition Assay

The following is a general protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of this compound.

-

Reagents and Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Known COX inhibitors for positive controls (e.g., ibuprofen, celecoxib).

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection.

-

-

Assay Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Incubation: In separate wells of a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution.

-

Inhibitor Addition: Add various concentrations of the test compound or control inhibitors to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis. Its functional groups—an amine, a carboxylic acid, and two methoxy groups—allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activities.

-

Drug Discovery: As a potential COX inhibitor, this compound and its derivatives warrant further investigation as anti-inflammatory and analgesic agents. Structure-activity relationship (SAR) studies could lead to the development of more potent and selective inhibitors.

-

Chemical Biology: The molecule can be used as a chemical probe to study the active sites of enzymes involved in inflammation and other biological processes.

-

Materials Science: The presence of multiple functional groups suggests potential applications in the synthesis of novel polymers and materials with specific properties.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While its historical discovery is not well-documented, its structural relationship to known anti-inflammatory agents and its utility as a synthetic intermediate make it a subject of continued interest. The synthetic and analytical protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, potentially leading to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4,6-dimethoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzoic acid, also known as 4,6-dimethoxyanthranilic acid, is a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two methoxy groups on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and is particularly noted for its application in the development of pharmaceuticals, including cardiovascular agents and compounds for treating allergic reactions.[1] This document provides detailed application notes, experimental protocols, and workflows related to the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 21577-57-1 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of organic molecules. Its primary applications lie in its conversion to other key intermediates, such as 2-amino-4,6-dimethoxybenzamide, and its use in the construction of heterocyclic ring systems.

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A significant application of this compound is its use in the synthesis of 2-amino-4,6-dimethoxybenzamide. This benzamide is a crucial intermediate in the preparation of various pharmaceutical agents.[1] The synthetic strategy often involves the initial conversion of the benzoic acid to a more reactive intermediate, such as an isatoic anhydride, followed by amination.

Reaction Scheme:

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a key synthetic application of this compound.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxybenzamide via 4,6-Dimethoxyisatoic Anhydride

This two-step procedure outlines the conversion of this compound to 2-amino-4,6-dimethoxybenzamide. The first step involves the formation of 4,6-dimethoxyisatoic anhydride, which is then subsequently reacted with ammonia to yield the desired benzamide. This protocol is based on established methods for the synthesis of isatoic anhydrides from anthranilic acids and their subsequent amination.[1]

Step 1: Synthesis of 4,6-Dimethoxyisatoic Anhydride

-

Reaction Setup: In a well-ventilated fume hood, a solution of this compound in a suitable inert solvent (e.g., dioxane or THF) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.

-

Addition of Phosgene: A solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent is added dropwise to the stirred solution of the benzoic acid at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The solvent is then removed under reduced pressure.

-

Isolation and Purification: The resulting crude 4,6-dimethoxyisatoic anhydride is purified by recrystallization from an appropriate solvent to yield the pure product.

Step 2: Synthesis of 2-Amino-4,6-dimethoxybenzamide

-

Reaction Setup: The purified 4,6-dimethoxyisatoic anhydride is suspended in a suitable solvent (e.g., aqueous ammonia or an organic solvent saturated with ammonia gas) in a sealed reaction vessel.

-

Amination: The mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Reaction Monitoring: The progress of the amination is monitored by TLC until the isatoic anhydride is fully converted.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude 2-amino-4,6-dimethoxybenzamide is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-amino-4,6-dimethoxybenzamide from this compound. Please note that the yield and purity can vary depending on the specific reaction conditions and purification methods employed. The data presented here is based on typical yields for analogous reactions.

| Starting Material | Product | Reagents | Yield (%) | Purity (%) | Analytical Data |

| This compound | 2-Amino-4,6-dimethoxybenzamide | 1. Phosgene (or equivalent) 2. Ammonia | 70-80 (estimated) | >98 | ¹H NMR, ¹³C NMR, MS, IR |

Visualizations

General Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound, such as a derivative of this compound.

Caption: A typical workflow for organic synthesis.

Workflow for Bioactivity Screening of Synthesized Compounds

This diagram outlines a general workflow for the initial biological evaluation of newly synthesized compounds derived from this compound.

Caption: A general workflow for bioactivity screening.